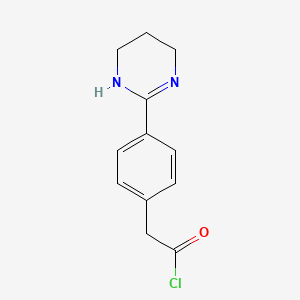![molecular formula C9H4ClF3OS B12976907 6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12976907.png)
6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol is a heteroaromatic compound belonging to the benzothiophene family. Benzothiophenes are known for their diverse biological and pharmacological properties, making them valuable in medicinal chemistry and various industrial applications . The presence of chloro and trifluoromethyl groups in the compound enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol typically involves the functionalization of the thiophene ring and subsequent cyclization reactions. One common method includes the reaction of ortho-fluorinated trifluoroacetophenones with methyl thioglycolate . This reaction proceeds under basic conditions, leading to the formation of the desired benzothiophene derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted benzothiophenes with different functional groups.
Scientific Research Applications
6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer research, the compound may induce apoptosis and cell cycle arrest by targeting key signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
- 3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid
Uniqueness
6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and higher potency in certain applications.
Properties
Molecular Formula |
C9H4ClF3OS |
|---|---|
Molecular Weight |
252.64 g/mol |
IUPAC Name |
6-chloro-2-(trifluoromethyl)-1-benzothiophen-3-ol |
InChI |
InChI=1S/C9H4ClF3OS/c10-4-1-2-5-6(3-4)15-8(7(5)14)9(11,12)13/h1-3,14H |
InChI Key |
RZJGREVJYOMLNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S,5S)-5-Bromo-2-azabicyclo[2.1.1]hexane](/img/structure/B12976824.png)
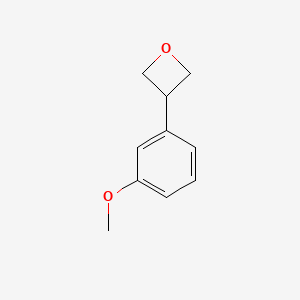
![7-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12976836.png)
![6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12976844.png)



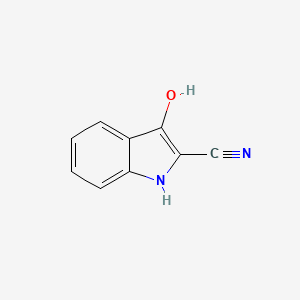
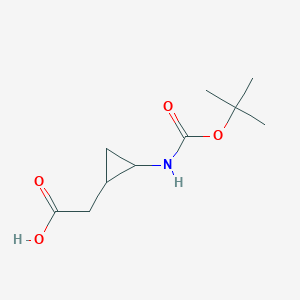
![2-(Chloromethyl)-6-ethylbenzo[d]thiazole](/img/structure/B12976881.png)
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid](/img/structure/B12976894.png)
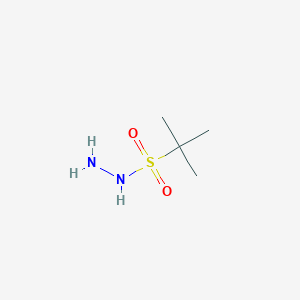
![3-(5-(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12976901.png)
